molecular formula C16H14ClN3 B4232140 1-(3-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine CAS No. 618098-27-4

1-(3-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine

Cat. No.: B4232140
CAS No.: 618098-27-4
M. Wt: 283.75 g/mol
InChI Key: IOMHODYBGVWZSH-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine, also known as CL-316,243, is a selective agonist of β3-adrenergic receptors. It is a chemical compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

1-(3-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine has been extensively studied for its potential applications in scientific research. It has been used as a tool to study the function of β3-adrenergic receptors in various physiological processes, including thermogenesis, lipid metabolism, and insulin sensitivity. This compound has also been used to investigate the role of β3-adrenergic receptors in the regulation of body weight and energy expenditure.

Mechanism of Action

1-(3-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine is a selective agonist of β3-adrenergic receptors, which are primarily expressed in adipose tissue and skeletal muscle. Activation of β3-adrenergic receptors by this compound leads to the activation of adenylate cyclase and the subsequent increase in intracellular levels of cyclic AMP (cAMP). This results in the activation of protein kinase A (PKA), which then phosphorylates various target proteins, leading to the observed physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to increase thermogenesis, lipid metabolism, and insulin sensitivity in various animal models. This compound has also been shown to reduce body weight and increase energy expenditure in rodents. Additionally, this compound has been shown to have anti-inflammatory effects in adipose tissue.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine in lab experiments is its selectivity for β3-adrenergic receptors, which allows for the specific investigation of the function of these receptors. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are several future directions for the study of 1-(3-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine. One area of interest is the investigation of the role of β3-adrenergic receptors in the regulation of glucose metabolism and diabetes. Another area of interest is the development of more selective and potent agonists of β3-adrenergic receptors for potential therapeutic applications. Additionally, the use of this compound in combination with other compounds may provide new insights into the regulation of energy metabolism and body weight.

Properties

IUPAC Name

2-(3-chlorophenyl)-5-(4-methylphenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3/c1-11-5-7-12(8-6-11)15-10-16(18)20(19-15)14-4-2-3-13(17)9-14/h2-10H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMHODYBGVWZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618098-27-4
Record name 1-(3-CHLOROPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOL-5-AMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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